(6-Methyl-1H-indol-3-yl)methanol

Description

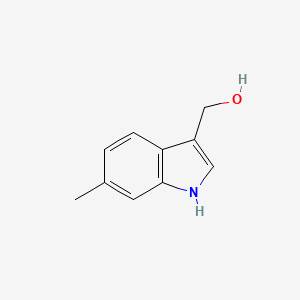

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIRGUFIWRNCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622175 |

Source

|

| Record name | (6-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437988-53-9 |

Source

|

| Record name | (6-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Methyl-1H-indol-3-yl)methanol synthesis protocols

An In-depth Technical Guide to the Synthesis of (6-Methyl-1H-indol-3-yl)methanol

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the neurotransmitter serotonin.[1] Consequently, functionalized indoles are highly sought-after building blocks for drug discovery and development. (6-Methyl-1H-indol-3-yl)methanol, in particular, serves as a crucial intermediate for synthesizing various therapeutic agents, including ligands for serotonin 5-HT receptors which are implicated in a range of neurological disorders.[2][3]

This guide provides a detailed, technically-grounded overview of a robust and widely adopted two-step synthetic pathway to (6-Methyl-1H-indol-3-yl)methanol. As a senior application scientist, this document is structured to provide not only a step-by-step protocol but also the underlying mechanistic principles and field-proven insights necessary for successful execution and adaptation in a research and development setting. The primary route discussed involves the C3-formylation of 6-methylindole followed by the selective reduction of the resulting aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target alcohol can be disconnected at the C-O bond, revealing its immediate precursor, an aldehyde. This aldehyde, in turn, can be formed by the addition of a formyl group to the starting material, 6-methylindole. This strategy leverages the inherent nucleophilicity of the indole ring.

Caption: Retrosynthetic pathway for (6-Methyl-1H-indol-3-yl)methanol.

Part I: Synthesis of 6-Methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

The introduction of a formyl group at the C3 position of the indole nucleus is the critical first step. The Vilsmeier-Haack reaction is a classic, high-yielding, and reliable method for achieving this transformation on electron-rich aromatic heterocycles like indoles.[4][5]

Principle & Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The indole ring, being electron-rich, acts as a nucleophile and attacks the Vilsmeier reagent. The C3 position is the most kinetically and thermodynamically favored site for electrophilic substitution due to its ability to form a stable, non-aromatic intermediate without disrupting the benzene ring's aromaticity. Subsequent hydrolysis of the resulting iminium ion during aqueous workup yields the desired indole-3-carbaldehyde.[4]

Caption: High-level mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted indoles.[4][5][6]

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask in an ice-salt bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent complex is often indicated by a color change to pink or yellow.[5]

-

Indole Addition: Dissolve 6-methylindole (1.0 equiv.) in a minimal amount of DMF and add this solution dropwise to the reaction mixture, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C and maintain for 8-9 hours.[4][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the resulting solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until a pH > 9 is reached.[6] This step hydrolyzes the intermediate and precipitates the product.

-

Purification: Collect the precipitated pale yellow solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 6-methyl-1H-indole-3-carbaldehyde, is typically obtained in high purity. If necessary, it can be recrystallized from ethanol.

Data Summary: Vilsmeier-Haack Formylation

| Reagent | Molar Equiv. | Role | Key Parameters | Typical Yield | Reference |

| 6-Methylindole | 1.0 | Starting Material | --- | 89% | [4][6] |

| POCl₃ | 1.1 - 1.2 | Activating Agent | Added dropwise at 0-5 °C | ||

| DMF | ~4.0+ | Reagent & Solvent | Cooled initially to 0-5 °C | ||

| Reaction Temp. | --- | --- | 85-90 °C | ||

| Reaction Time | --- | --- | 8-9 hours |

Part II: Reduction of 6-Methyl-1H-indole-3-carbaldehyde to (6-Methyl-1H-indol-3-yl)methanol

With the aldehyde intermediate in hand, the final step is a straightforward reduction of the carbonyl group to a primary alcohol.

Principle & Mechanism

Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective source of hydride ions (H⁻) that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups within the indole structure under standard conditions. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with water or a protic solvent protonates the alkoxide to yield the final alcohol product, (6-Methyl-1H-indol-3-yl)methanol.

Experimental Protocol

This protocol is based on standard reduction procedures for indole-3-carbaldehydes.[7]

-

Reaction Setup: In a round-bottomed flask, suspend 6-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in anhydrous methanol.

-

Cooling: Cool the suspension in an ice bath to 0-5 °C with magnetic stirring.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 0.6 - 1.0 equiv.) portion-wise to the cooled suspension. Control the rate of addition to maintain the temperature below 5 °C and manage any effervescence.

-

Reaction: Continue stirring the reaction mixture at 0-5 °C for 3 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching & Solvent Removal: After the reaction is complete, carefully add water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure, ensuring the temperature does not exceed 75 °C.[7]

-

Isolation: Add water to the residue to precipitate the product. Cool the mixture to below 15 °C to maximize precipitation.[7]

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. Dry the product under vacuum. The resulting (6-Methyl-1H-indol-3-yl)methanol is often pure enough for subsequent use.

Data Summary: Aldehyde Reduction

| Reagent | Molar Equiv. | Role | Key Parameters | Typical Yield | Reference |

| 6-Methyl-1H-indole-3-carbaldehyde | 1.0 | Substrate | --- | >70% | [7] |

| Sodium Borohydride (NaBH₄) | 0.6 - 1.0 | Reducing Agent | Added portion-wise at 0-5 °C | ||

| Methanol | --- | Solvent | Anhydrous | ||

| Reaction Temp. | --- | --- | 0-5 °C | ||

| Reaction Time | --- | --- | 3 hours |

Overall Synthesis Workflow

Caption: Two-step synthesis workflow for (6-Methyl-1H-indol-3-yl)methanol.

Alternative Synthetic Considerations

While the Vilsmeier-Haack/NaBH₄ reduction sequence is highly effective, other methods exist for both steps:

-

Alternative Formylation: Other methods to formylate indoles include the Reimer-Tiemann, Duff, and Rieche reactions, though these often suffer from harsher conditions or lower selectivity.[8] More modern approaches utilize catalysts like boron trifluoride etherate with trimethyl orthoformate[9] or iron-catalyzed systems.[10]

-

Direct C3-Hydroxymethylation: It is conceptually possible to directly introduce the hydroxymethyl group. This could involve reacting a metallated indole species (e.g., indolylmagnesium halide or indolyllithium) with formaldehyde. However, these methods can be complicated by N-functionalization and the high reactivity of organometallic reagents.[11][12]

Conclusion

The synthesis of (6-Methyl-1H-indol-3-yl)methanol is efficiently achieved through a reliable two-step process: Vilsmeier-Haack formylation of 6-methylindole followed by sodium borohydride reduction of the aldehyde intermediate. This pathway employs common laboratory reagents, proceeds with high yields, and demonstrates fundamental principles of heterocyclic chemistry. The resulting product is a valuable synthon for the development of novel pharmaceuticals, particularly those targeting the serotonergic system.

References

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Available at: [Link]

-

Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available at: [Link]

-

Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Thieme Chemistry. Available at: [Link]

-

Supporting information for iridium-catalyzed methylation of indoles and pyrroles with methanol. The Royal Society of Chemistry. Available at: [Link]

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC - NIH. Available at: [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

-

Bartoli indole synthesis. Wikipedia. Available at: [Link]

-

INDOLE-3-ALDEHYDE. Organic Syntheses. Available at: [Link]

-

Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. SciELO. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. Available at: [Link]

- CN101921223A - Synthesis method of indole-3-methanol. Google Patents.

-

Copper‐Catalyzed Addition of Grignard Reagents to in situ Generated Indole‐Derived Vinylogous Imines. NIH. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

1H-Indole, 6-methyl-. PubChem. Available at: [Link]

-

One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Rhodium. Available at: [Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Electrophile. HETEROCYCLES. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available at: [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Available at: [Link]

-

Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. Available at: [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research. Available at: [Link]

-

Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube. Available at: [Link]

-

Functionalized Organolithium Compounds Through an Arene-Catalyzed Lithiation. R Discovery. Available at: [Link]

-

Examination of previously reported syntheses of (1H-indol-3-yl)methyl... ResearchGate. Available at: [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

1H-Indole, 6-methyl-. NIST WebBook. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Springer. Available at: [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (6-Methyl-1H-indol-3-yl)methanol

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] (6-Methyl-1H-indol-3-yl)methanol represents a synthetically versatile derivative within this class. Its strategic functionalization—a nucleophilic indole ring, a reactive primary alcohol at the C3 position, and a methyl group on the benzene moiety—makes it a valuable building block for constructing more complex, biologically active molecules.[3][4] An exhaustive understanding of its physicochemical properties is paramount for researchers aiming to leverage its synthetic potential, ensuring predictable reactivity, effective purification, and appropriate handling. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and experimental data, to support professionals in drug discovery and chemical synthesis.

Core Physicochemical & Molecular Properties

A precise understanding of the fundamental properties of (6-Methyl-1H-indol-3-yl)methanol is the starting point for its effective application. These parameters influence its solubility, stability, and reactivity, dictating the choice of solvents, reaction conditions, and storage protocols.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| Chemical Formula | C₁₀H₁₁NO | Calculated |

| Molecular Weight | 161.20 g/mol | Calculated[3] |

| CAS Number | 437988-53-9 | Chemical Abstract Service Registry Number[5] |

| Appearance | Solid (Typical for indole derivatives) | Inferred from related compounds |

| Melting Point | Data not available | Expected to be similar to 1H-indol-3-ylmethanol (92-94 °C)[6] |

| Solubility | Soluble in methanol, DMSO, ethyl acetate, chloroform. Sparingly soluble in water. | Based on the polarity of functional groups and general indole chemistry |

| pKa | ~16-17 (N-H), ~16-17 (O-H) | Estimated values. The indole N-H is weakly acidic. The alcohol O-H is comparable to other benzylic alcohols. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of (6-Methyl-1H-indol-3-yl)methanol. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural confirmation. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be accurately predicted based on the extensive literature for substituted indoles.[7][8][9]

-

¹H NMR (Proton NMR):

-

Indole N-H: A broad singlet typically appearing downfield, around δ 8.0-8.5 ppm (in CDCl₃) or higher in DMSO-d₆.

-

Aromatic Protons (C4-H, C5-H, C7-H): These protons will appear in the aromatic region (δ 7.0-7.6 ppm). C7-H will likely be a singlet or narrow doublet around δ 7.3-7.4 ppm. C4-H will be a doublet coupled to C5-H, appearing around δ 7.5 ppm. C5-H will appear as a doublet of doublets, coupled to C4-H, around δ 6.9-7.0 ppm.

-

C2-H: A singlet or a triplet (if coupled to the N-H proton) typically found around δ 7.1-7.3 ppm.

-

Methylene Protons (-CH₂OH): A singlet (or a doublet if coupled to the OH proton) at approximately δ 4.7-4.9 ppm.

-

Methyl Protons (-CH₃): A sharp singlet at δ 2.4-2.5 ppm.

-

Alcohol Proton (-OH): A broad singlet whose position is highly dependent on solvent and concentration, often exchanged with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Indole Carbons: The eight carbon atoms of the indole ring typically resonate between δ 100-140 ppm. Key signals include C3 (around δ 115-120 ppm, shielded by the hydroxyl group), C2 (around δ 122-125 ppm), C3a and C7a (quaternary carbons, δ 125-138 ppm), and C6 (bearing the methyl group, δ ~130 ppm).[10]

-

Methylene Carbon (-CH₂OH): Expected around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): Expected around δ 21-22 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The primary peak will correspond to the molecular weight, m/z = 161.

-

Key Fragments: A prominent fragment is expected at m/z = 130, corresponding to the loss of the hydroxymethyl radical (•CH₂OH). Another significant fragment can arise from the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 143. The peak at m/z = 144 corresponds to the stable 3-methyl-6-methyl-indole cation formed after rearrangement.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A sharp to medium absorption band around 3400-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹ (for -CH₂- and -CH₃).

-

C=C Stretch (Aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Synthesis and Chemical Reactivity

(6-Methyl-1H-indol-3-yl)methanol is not just a static molecule; its utility lies in its reactivity. Understanding its synthesis and subsequent chemical behavior is crucial for its application as a synthetic intermediate.

Synthetic Pathway

The most direct and common synthesis involves the reduction of the corresponding aldehyde, 6-methyl-1H-indole-3-carbaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[11]

Protocol: Synthesis via Aldehyde Reduction

-

Dissolution: In a round-bottom flask, dissolve 6-methyl-1H-indole-3-carbaldehyde (1.0 eq) in methanol or ethanol.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

-

Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution. The gradual addition maintains temperature control.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Core Reactivity

The reactivity of (6-Methyl-1H-indol-3-yl)methanol is dominated by the interplay between the electron-rich indole ring and the benzylic alcohol.

-

Instability in Acidic Conditions: This is the most critical aspect of its chemistry. Under acidic conditions (Brønsted or Lewis acids), the hydroxyl group is readily protonated and eliminated as water.[12] This generates a highly stabilized, resonance-delocalized carbocation (an indolylmethyl cation).[13][14] This intermediate is extremely electrophilic and can be trapped by various nucleophiles. However, in the absence of a suitable external nucleophile, it can react with another molecule of the starting material, leading to dimerization or polymerization. This inherent instability necessitates careful handling and reaction design, often requiring neutral or basic conditions for storage and use.

-

Nucleophilic Substitution (Sₙ1-type): The facile formation of the indolylmethyl cation allows for efficient Sₙ1-type reactions. The hydroxyl group can be replaced by a wide range of nucleophiles, including other alcohols, thiols, amines, and soft carbon nucleophiles.[15] This reactivity is foundational to its use as a building block.

-

Oxidation: The primary alcohol can be oxidized to 6-methyl-1H-indole-3-carbaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or to 6-methyl-1H-indole-3-carboxylic acid using stronger agents like potassium permanganate (KMnO₄).

-

N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install various protecting or functional groups.

Applications in Medicinal Chemistry

The indole scaffold is a "privileged structure," meaning it binds to multiple receptor types with high affinity.[1] (6-Methyl-1H-indol-3-yl)methanol serves as a key starting material for synthesizing derivatives with therapeutic potential.

-

Precursor for Complex Heterocycles: It is an ideal precursor for Friedel-Crafts type alkylations of other electron-rich arenes and heterocycles, leading to the formation of bis(hetero)aryl methanes, which are common motifs in bioactive compounds.[16]

-

Mitochondrial OXPHOS Inhibitors: Recent studies have explored (1H-indol-6-yl)methyl benzoate analogs, derived from the corresponding alcohol, as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a promising target in cancer metabolism.[17]

-

General Drug Discovery: The ability to easily modify both the indole nitrogen and the C3-methanol group allows for the rapid generation of compound libraries for screening against various biological targets.[9]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of (6-Methyl-1H-indol-3-yl)methanol and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20][21] Avoid contact with skin and eyes.[22] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, particularly the acid-catalyzed dimerization, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Avoid storage with or near acids.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

References

-

A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. (2022). Chem Synth, 2, 11. Available at: [Link]

-

Regioselective Reaction of 2-Indolylmethanols with Enamides. (2023). Molecules, 28(8), 3341. Available at: [Link]

-

Profile of the catalytic asymmetric reactions of 2‐indolylmethanols. ResearchGate. Available at: [Link]

-

Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Royal Society of Chemistry. Available at: [Link]

-

Kovac's Indole Reagent, Safety Data Sheet. Neogen. Available at: [Link]

-

A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chem Synth. Available at: [Link]

-

Indolylmethanols as Reactants in Catalytic Asymmetric Reactions. (2017). The Journal of Organic Chemistry, 82(15), 7695–7707. Available at: [Link]

-

(4-Methyl-1H-indol-3-yl)methanol (CAS No. 1090903-92-6). Kuujia. Available at: [Link]

-

1H-indol-3-ylmethanol. ChemSynthesis. Available at: [Link]

-

1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Human Metabolome Database. Available at: [Link]

-

MOF confinement enables selective synthesis of novel oxazoles from indole and formaldehyde. The Royal Society of Chemistry. Available at: [Link]

-

6-Methyl-1H-indole-3-carboxylic acid. PubChem. Available at: [Link]

-

1H-Indole, 6-methyl-. PubChem. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). ChemMedChem. Available at: [Link]

-

Biomedical Importance of Indoles. (2017). Molecules, 22(10), 1702. Available at: [Link]

-

Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. (2021). Journal of the Brazilian Chemical Society. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

- Synthesis method of indole-3-methanol. Google Patents.

-

Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. (2017). European Journal of Medicinal Chemistry, 136, 396-413. Available at: [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Arkivoc. Available at: [Link]

-

Chemical Properties of Indole, 3-methyl- (CAS 83-34-1). Cheméo. Available at: [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022). Molbank, 2022(2), M1389. Available at: [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1090903-92-6((4-Methyl-1H-indol-3-yl)methanol) | Kuujia.com [kuujia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (6-METHYL-1H-INDOL-3-YL)-METHANOL | 437988-53-9 [amp.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 10. tetratek.com.tr [tetratek.com.tr]

- 11. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. oaepublish.com [oaepublish.com]

- 14. f.oaes.cc [f.oaes.cc]

- 15. Indolylmethanols as Reactants in Catalytic Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. edvotek.com [edvotek.com]

- 21. neogen.com [neogen.com]

- 22. vigon.com [vigon.com]

(6-Methyl-1H-indol-3-yl)methanol: A Comprehensive Technical Guide to Its Prospective Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of (6-Methyl-1H-indol-3-yl)methanol is presented in the table below. These values are extrapolated from the known properties of similar indole-containing molecules.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |

| Melting Point | Estimated in the range of 100-115 °C |

Proposed Synthetic Pathway

The most direct and reliable method for the preparation of (6-Methyl-1H-indol-3-yl)methanol involves a two-step sequence starting from a commercially available aniline derivative. The pathway first establishes the indole-3-carboxaldehyde core, followed by a selective reduction of the aldehyde functionality.

Caption: Proposed two-step synthesis of (6-Methyl-1H-indol-3-yl)methanol.

Experimental Protocol: Synthesis of 6-Methyl-1H-indole-3-carboxaldehyde

This procedure is adapted from a patented method and is a crucial first step in obtaining the target molecule.[1]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30-40 minutes at this temperature to generate the Vilsmeier reagent in situ.

-

Formylation Reaction: To a separate flask containing 2,5-dimethylaniline dissolved in anhydrous DMF, slowly add the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 90 °C and maintain for 5-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and quench by the addition of a saturated sodium carbonate solution until the pH is basic (pH 8-9). A pale yellow solid will precipitate.

-

Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield pure 6-Methyl-1H-indole-3-carboxaldehyde.

Experimental Protocol: Reduction to (6-Methyl-1H-indol-3-yl)methanol

The reduction of indole-3-carboxaldehydes to the corresponding alcohols is a standard and high-yielding transformation, typically employing sodium borohydride.[2][3]

-

Dissolution: In a round-bottom flask, dissolve 6-Methyl-1H-indole-3-carboxaldehyde in methanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The molar excess of NaBH₄ should be between 1.5 to 2 equivalents.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC.

-

Quenching and Extraction: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product. Further purification by flash column chromatography on silica gel will yield pure (6-Methyl-1H-indol-3-yl)methanol.

Spectral Data Analysis (Predicted)

The following sections detail the predicted spectral data for (6-Methyl-1H-indol-3-yl)methanol. These predictions are based on the known spectral data of the precursor, 6-Methyl-1H-indole-3-carboxaldehyde, and other structurally related indole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole core, the methyl group, and the newly formed hydroxymethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~11.5-12.0 | br s | - |

| H-2 | ~7.2-7.4 | s | - |

| H-4 | ~7.5-7.7 | d | ~8.0 |

| H-5 | ~6.9-7.1 | d | ~8.0 |

| H-7 | ~7.3-7.5 | s | - |

| -CH₂OH | ~4.6-4.8 | s | - |

| -CH₃ | ~2.4-2.5 | s | - |

| -OH | ~5.0-5.5 | t (exchangeable) | ~5.0 |

Rationale: The aldehyde proton signal at ~9.98 ppm in the precursor will be absent.[1] A new singlet corresponding to the methylene protons of the hydroxymethyl group is expected to appear around 4.6-4.8 ppm. The protons on the aromatic ring are predicted based on the known spectrum of 6-methyl-1H-indole.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be instrumental in confirming the reduction of the aldehyde.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~123-125 |

| C-3 | ~110-112 |

| C-3a | ~127-129 |

| C-4 | ~120-122 |

| C-5 | ~121-123 |

| C-6 | ~130-132 |

| C-7 | ~111-113 |

| C-7a | ~135-137 |

| -CH₂OH | ~58-62 |

| -CH₃ | ~21-23 |

Rationale: The most significant change from the precursor's spectrum will be the disappearance of the aldehyde carbonyl carbon signal (expected >180 ppm) and the appearance of a new signal for the hydroxymethyl carbon in the aliphatic region (~58-62 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the functional group transformation.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3500 | Strong, broad |

| N-H Stretch (indole) | 3300-3400 | Medium, sharp |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |

| C-O Stretch (alcohol) | 1000-1100 | Strong |

Rationale: The characteristic C=O stretching frequency of the aldehyde at ~1650-1700 cm⁻¹ will be absent. The appearance of a strong, broad O-H stretching band and a strong C-O stretching band will confirm the presence of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| Ion | Predicted m/z |

| [M]⁺ | 161 |

| [M-H₂O]⁺ | 143 |

| [M-CH₂OH]⁺ | 130 |

Rationale: The molecular ion peak is expected at an m/z of 161, corresponding to the molecular weight of the compound. Common fragmentation pathways for benzylic alcohols include the loss of water (H₂O) and the loss of the hydroxymethyl radical (•CH₂OH).

Workflow for Spectroscopic Analysis

Caption: A conceptual workflow for the synthesis, purification, and spectroscopic confirmation of (6-Methyl-1H-indol-3-yl)methanol.

Conclusion

This technical guide presents a robust and scientifically grounded approach to the synthesis and characterization of (6-Methyl-1H-indol-3-yl)methanol. While direct experimental data for this specific molecule is not widely available, the proposed synthetic route via the Vilsmeier-Haack formylation of 2,5-dimethylaniline followed by sodium borohydride reduction is a well-precedented and reliable strategy. The predicted spectral data, based on established principles of spectroscopy and analysis of related compounds, provides a strong framework for researchers to identify and characterize the target molecule. This guide serves as a valuable resource for scientists engaged in the exploration of novel indole derivatives for applications in drug discovery and materials science, enabling them to confidently pursue the synthesis and study of this and similar compounds.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids." Journal of the American Chemical Society, vol. 96, no. 24, 1974, pp. 7812-7814. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

PubChem Compound Summary for CID 137928, 6-Methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

-

Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

-

Indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

Sources

The Multifaceted Biological Activities of 6-Methyl Indole Derivatives: A Technical Guide for Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1][2][3][4] Among its numerous derivatives, those featuring a methyl group at the 6-position of the indole ring have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 6-methyl indole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neurological properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

6-Methyl indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.

Mechanism of Action: Tubulin Polymerization Inhibition and Beyond

A primary anticancer mechanism of certain 6-methyl indole derivatives is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis.[1] Structure-activity relationship (SAR) studies have revealed that substitution at the N-1 position of the indole ring with a methyl group can significantly enhance cytotoxic activity, in some cases by as much as 60-fold compared to unsubstituted analogs.[1]

Beyond tubulin inhibition, some derivatives act as potent inhibitors of crucial signaling pathways. For instance, certain 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles have demonstrated significant cytotoxicity against the MCF-7 human breast carcinoma cell line, with GI50 values in the sub-micromolar range.[6] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of EGFR tyrosine kinase.[6]

Furthermore, hybrid molecules incorporating the 6-methyl indole scaffold have shown promise. Indolizino[6,7-b]indoles, designed as hybrids of β-carboline (a topoisomerase inhibitor) and bis(hydroxymethyl)pyrrole (a DNA cross-linking moiety), have exhibited significant cytotoxicity against a variety of human tumor cells in vitro and have shown remarkable tumor remission in xenograft models.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 6-methyl indole derivatives is intricately linked to their structural features. Key SAR observations include:

-

N-1 Substitution: Methylation at the N-1 position of the indole nucleus has been shown to dramatically increase antiproliferative activity.[1]

-

Substitution at C-3: The nature of the substituent at the C-3 position is crucial. While olefinic substitutions have shown lesser activity, other modifications can enhance potency.[1]

-

Hybridization: Combining the 6-methyl indole core with other pharmacologically active moieties, such as in the indolizino[6,7-b]indoles, can lead to compounds with multiple modes of action and enhanced antitumor effects.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

A standard method to evaluate the in vitro anticancer activity of 6-methyl indole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, L1210) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 6-methyl indole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 6-Methyl indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[8][9][10]

Mechanism of Action: COX-2 Inhibition and Cytokine Downregulation

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2).[8][11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, 6-methyl indole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

In addition to COX-2 inhibition, some derivatives can modulate the production of pro-inflammatory cytokines. For example, certain indole derivatives of ursolic acid have been shown to significantly inhibit nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[10]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week prior to the experiment.

-

Compound Administration: Administer the 6-methyl indole derivative or a control vehicle (e.g., saline) orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Part 3: Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 6-Methyl indole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12][13][14][15]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanisms of 6-methyl indole derivatives are diverse. Some compounds are believed to function as methyl transfer inhibitors, targeting essential enzymes like S-adenosyl methionine (SAM) synthetase (MetK).[12] By inhibiting MetK, these derivatives can disrupt critical metabolic pathways in bacteria. The structural similarity of the indole ring to the adenosyl moiety of SAM makes it a promising candidate for targeting the SAM binding pocket.[12]

Furthermore, 5-methylindole has demonstrated direct bactericidal activity against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14] It has also been shown to potentiate the activity of aminoglycoside antibiotics against MRSA.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

-

Serial Dilution: Perform a serial dilution of the 6-methyl indole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 4: Neurological Activity: Potential for Neuroprotection and Neuro-modulation

Emerging research indicates that 6-methyl indole derivatives possess activities relevant to neurological disorders, including neuroprotective and anti-neuroinflammatory effects.[16][17][18][19]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, oxidative stress and neuroinflammation play crucial roles.[17][20] Certain indole derivatives have been shown to alleviate cytotoxicity induced by neurotoxins, reduce the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and suppress inflammasome activation in microglial cells.[17] These effects contribute to the protection of dopaminergic neurons and the amelioration of motor deficits in animal models of Parkinson's disease.[17]

Furthermore, some indole-based compounds have demonstrated the ability to disaggregate amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from amyloid-β-induced cytotoxicity.[16]

Experimental Workflow: Assessing Neuroprotective Effects

Caption: Experimental workflow for evaluating the neuroprotective effects of 6-methyl indole derivatives.

Part 5: Data Summary and Future Directions

To provide a clear overview of the potency of various 6-methyl indole derivatives, the following table summarizes key quantitative data from the literature.

| Compound Class | Biological Activity | Target/Assay | Potency (IC50/GI50/MIC) | Reference |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | Anticancer | MCF-7 cell line | 0.5 - 2.0 µM (GI50) | [6] |

| Indole-thiophene complex | Anticancer | HT29, HepG2, HCT116, T98G cell lines | Nanomolar range (IC50) | [1] |

| Indole derivatives of Ursolic Acid | Anti-inflammatory | Nitric Oxide Inhibition | Significant at 5 µM and 10 µM | [10] |

| Indole-triazole derivatives | Antimicrobial | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 µg/mL (MIC) | [13] |

The diverse biological activities of 6-methyl indole derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this privileged chemical space holds significant promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and neurology.

References

-

ResearchGate. (n.d.). Biological Activity of Data of of 6-Methylsulfonyl indole derivatives... Retrieved from [Link]

-

PMC. (2020). Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. Retrieved from [Link]

-

Cuestiones de Fisioterapia. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Retrieved from [Link]

-

ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from [Link]

-

ResearchGate. (2025). Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition. Retrieved from [https://www.researchgate.net/publication/244929832_Novel_Antitumor_Indolizino67-b]indoles_with_Multiple_Modes_of_Action_DNA_Cross-Linking_and_Topoisomerase_I_and_II_Inhibition]([Link])

-

PMC. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

-

Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Retrieved from [Link]

-

NIH. (n.d.). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

-

PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]

-

MDPI. (n.d.). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

-

PMC. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

-

ResearchGate. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). Retrieved from [Link]

-

PMC. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

-

ResearchGate. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Retrieved from [Link]

-

PMC. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Retrieved from [Link]

-

AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

-

MDPI. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Retrieved from [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. online.bamu.ac.in [online.bamu.ac.in]

- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 12. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the In Vitro Anticancer Effects of (6-Methyl-1H-indol-3-yl)methanol

Foreword: The Rationale for Investigating (6-Methyl-1H-indol-3-yl)methanol

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Notably, indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives have garnered significant attention for their chemopreventive and therapeutic potential in oncology.[3][4][5] These compounds are known to modulate a wide array of signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3][6][7] The introduction of a methyl group at the 6-position of the indole ring in (6-Methyl-1H-indol-3-yl)methanol presents a novel structural modification. This substitution has the potential to alter the compound's electronic properties and steric interactions with biological targets, possibly enhancing its anticancer efficacy and selectivity compared to the parent I3C. This guide provides a comprehensive framework for the systematic in vitro evaluation of (6-Methyl-1H-indol-3-yl)methanol, from initial cytotoxicity screening to mechanistic elucidation, to determine its potential as a novel anticancer agent.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects. This is crucial for establishing a dose-response relationship and identifying the optimal concentration range for subsequent mechanistic studies.

Cell Line Selection: A Targeted and Broad-Spectrum Approach

The choice of cancer cell lines is critical for a comprehensive assessment. It is recommended to use a panel of cell lines representing different cancer types to evaluate the compound's spectrum of activity. For instance:

-

MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, relevant for studying hormone-dependent cancers.

-

A549 (Lung Cancer): A common model for non-small cell lung cancer.

-

HCT116 (Colon Cancer): A well-characterized colorectal cancer cell line.

-

PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line.

Inclusion of a non-cancerous cell line, such as human fibroblasts, is essential to assess the compound's selectivity and potential toxicity to normal cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[8]

Step-by-Step Protocol:

-

Cell Seeding: Plate the selected cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of (6-Methyl-1H-indol-3-yl)methanol in culture medium. Treat the cells with these varying concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values should be presented in a clear and concise table for easy comparison across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) of (6-Methyl-1H-indol-3-yl)methanol |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| PC-3 | Prostate Cancer | Experimental Value |

| Human Fibroblasts | Non-cancerous | Experimental Value |

Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action

Once the cytotoxic potential of (6-Methyl-1H-indol-3-yl)methanol is established, the next crucial step is to investigate its mechanism of action. Based on the known activities of other indole derivatives, the primary areas of investigation should be the induction of apoptosis and cell cycle arrest.[7][9]

Apoptosis Induction: The Hallmarks of Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[2] Several assays can be employed to determine if (6-Methyl-1H-indol-3-yl)methanol induces apoptosis.

Caption: A streamlined workflow for the comprehensive analysis of apoptosis induction.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect early and late apoptosis.

-

Treat cells with (6-Methyl-1H-indol-3-yl)methanol at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis.

-

Plate cells in a 96-well plate and treat with the compound.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate.

-

Measure the luminescence or fluorescence, which is proportional to caspase activity.

-

-

Western Blot Analysis of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of apoptosis.

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

-

Analyze the changes in the expression levels of these proteins.

-

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to a halt in proliferation.[10][11] Flow cytometry is the gold standard for cell cycle analysis.[12][13]

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with (6-Methyl-1H-indol-3-yl)methanol at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[8]

-

Staining: Wash the cells and resuspend them in a staining buffer containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[12]

-

Flow Cytometry: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: A diagram illustrating a potential G1 phase cell cycle arrest induced by the compound.

Part 3: Advanced Mechanistic Insights - Signaling Pathway Modulation

Indole compounds are known to modulate several key signaling pathways involved in cancer progression.[3][9] Investigating the effect of (6-Methyl-1H-indol-3-yl)methanol on these pathways can provide deeper insights into its mechanism of action.

Key Signaling Pathways to Investigate

Based on existing literature on indole derivatives, the following pathways are of high interest:

-

NF-κB Pathway: A crucial regulator of inflammation, immunity, and cell survival.[6]

-

PI3K/Akt/mTOR Pathway: A central pathway that controls cell growth, proliferation, and survival.[9]

-

MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.

Experimental Approach: Western Blotting

Western blotting is a powerful technique to assess the activation status of key proteins within these signaling pathways. By analyzing the phosphorylation levels of proteins such as Akt, mTOR, and ERK, one can determine the impact of (6-Methyl-1H-indol-3-yl)methanol on these pathways.

Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive approach to evaluate the in vitro anticancer effects of the novel compound, (6-Methyl-1H-indol-3-yl)methanol. The proposed experiments will provide crucial data on its cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key cancer-related signaling pathways. Positive and significant findings from these in vitro studies would provide a strong rationale for advancing (6-Methyl-1H-indol-3-yl)methanol to preclinical in vivo studies in animal models, a critical step in the drug development pipeline.

References

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets, 11(6), 652–666. [Link]

-

Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5789. [Link]

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science Publishers. [Link]

-

Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824. [Link]

-

Various Authors. (2024). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

-

Kim, Y. S., & Milner, J. A. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. Journal of Biomedical Research, 32(2), 79–80. [Link]

-

Centofanti, F. (Ed.). (n.d.). Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. [Link]

-

Various Authors. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. ResearchGate. [Link]

-

Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle, 4(9), 1201–1215. [Link]

-

Various Authors. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. [Link]

-

Novus Biologicals. (2020, October 28). Cell Cycle Analysis by Flow Cytometry [Video]. YouTube. [Link]

-

Zovko, A., & Viktory, Z. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3552. [Link]

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Cell Cycle Analysis Assays | Thermo Fisher Scientific - IN [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Antimicrobial Potential of (6-Methyl-1H-indol-3-yl)methanol

Foreword: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery and development of new chemical entities with potent antimicrobial activity. In this context, heterocyclic compounds, particularly those possessing the indole scaffold, have emerged as a promising avenue of research. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. This guide focuses on a specific, yet under-explored, indole derivative: (6-Methyl-1H-indol-3-yl)methanol. While direct evidence of its antimicrobial properties is not yet established in the scientific literature, its structural similarity to other bioactive indoles, such as indole-3-carbinol, warrants a thorough investigation.[1][2] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a proposed synthesis, a robust framework for the evaluation of its antimicrobial activity, and a discussion of its potential mechanisms of action.

The Indole Scaffold: A Versatile Pharmacophore

The indole ring system, an aromatic heterocyclic compound, is a fundamental structural motif in a vast number of biologically active compounds.[3][4] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with a variety of biological targets. Many indole derivatives have been reported to exhibit significant antimicrobial, antiviral, antifungal, and anticancer properties.[5][6][7] The antimicrobial activity of indoles is often attributed to their ability to disrupt cell membranes, interfere with DNA replication, or inhibit key enzymatic pathways.[8][9]

(6-Methyl-1H-indol-3-yl)methanol is a derivative of the indole-3-carbinol structure. The presence of a methyl group at the 6-position of the indole ring can potentially influence its lipophilicity and electronic properties, which in turn may modulate its biological activity. This guide provides the foundational knowledge and detailed experimental protocols to systematically investigate the antimicrobial potential of this specific compound.

Proposed Synthesis and Characterization of (6-Methyl-1H-indol-3-yl)methanol

A plausible and efficient synthetic route to obtain (6-Methyl-1H-indol-3-yl)methanol is proposed, commencing from the commercially available 6-methylindole. The synthesis involves a two-step process: formylation of the indole ring at the 3-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Step 1: Vilsmeier-Haack Formylation of 6-Methylindole

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF).

Reaction:

6-Methylindole + POCl₃/DMF → 6-Methyl-1H-indole-3-carbaldehyde

Rationale for Experimental Choices:

-

Solvent: Anhydrous DMF serves as both a reactant and a solvent.

-

Temperature: The reaction is typically initiated at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent and then gently warmed to drive the reaction to completion.

-

Work-up: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to neutralize the acidic medium and precipitate the product.

Step 2: Reduction of 6-Methyl-1H-indole-3-carbaldehyde

The reduction of the aldehyde functional group in 6-Methyl-1H-indole-3-carbaldehyde to a primary alcohol can be readily achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Reaction:

6-Methyl-1H-indole-3-carbaldehyde + NaBH₄ → (6-Methyl-1H-indol-3-yl)methanol

Rationale for Experimental Choices:

-

Reducing Agent: Sodium borohydride is a selective and mild reducing agent that is well-suited for the reduction of aldehydes and ketones without affecting other functional groups that might be present in more complex indole derivatives.

-

Solvent: A protic solvent such as methanol or ethanol is typically used for NaBH₄ reductions.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid to destroy the excess NaBH₄ and the resulting borate esters.

Characterization of the Final Product

The identity and purity of the synthesized (6-Methyl-1H-indol-3-yl)methanol should be rigorously confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful conversion of the aldehyde to the alcohol.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the disappearance of the aldehyde carbonyl (C=O) group.

-

Melting Point Analysis: To assess the purity of the crystalline product.

A Comprehensive Framework for Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of (6-Methyl-1H-indol-3-yl)methanol is crucial. The following section provides detailed, step-by-step protocols for determining its in vitro antimicrobial activity against a panel of clinically relevant microorganisms.[10][11][12]

Selection of Test Microorganisms

A representative panel of microorganisms should be selected to assess the broad-spectrum potential of the compound. This panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Fungi: Candida albicans, Aspergillus niger.

Experimental Workflow for Antimicrobial Screening

Caption: Overall workflow for the in vitro antimicrobial evaluation of (6-Methyl-1H-indol-3-yl)methanol.

Detailed Experimental Protocols